molecular formula C2H6CuN2 B13828186 copper;2-azanidylethylazanide

copper;2-azanidylethylazanide

Cat. No.: B13828186
M. Wt: 121.63 g/mol
InChI Key: ONFUTDADALZYRE-UHFFFAOYSA-N
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Description

Copper;2-azanidylethylazanide is a coordination complex featuring a copper ion bound to the 2-azanidylethylazanide ligand. The compound’s structure, inferred from analogous cobalt complexes (e.g., cobalt;2-azanidylethylazanide), suggests an octahedral geometry around the copper center, with additional counterions (e.g., sulfate) balancing the charge .

Applications of such complexes may span catalysis and materials science, as azanide ligands are known to stabilize transition metals in redox-active states, enabling electron-transfer processes .

Properties

Molecular Formula

C2H6CuN2

Molecular Weight

121.63 g/mol

IUPAC Name

copper;2-azanidylethylazanide

InChI

InChI=1S/C2H6N2.Cu/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2

InChI Key

ONFUTDADALZYRE-UHFFFAOYSA-N

Canonical SMILES

C(C[NH-])[NH-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;2-azanidylethylazanide can be synthesized through the reaction of copper(II) salts with ethylenediamine. One common method involves dissolving copper(II) sulfate in water and then adding ethylenediamine to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a blue solid. The reaction can be represented as follows:

CuSO4+2C2H8N2[Cu(C2H8N2)2]SO4\text{CuSO}_4 + 2\text{C}_2\text{H}_8\text{N}_2 \rightarrow [\text{Cu}(\text{C}_2\text{H}_8\text{N}_2)_2]\text{SO}_4 CuSO4​+2C2​H8​N2​→[Cu(C2​H8​N2​)2​]SO4​

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper;2-azanidylethylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to copper(I) complexes.

    Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Ligands such as ammonia or other amines.

Major Products Formed

Scientific Research Applications

Copper;2-azanidylethylazanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper;2-azanidylethylazanide involves its ability to coordinate with various biological molecules. In medicinal applications, it can bind to DNA and induce oxidative stress, leading to cell death. The compound’s interaction with enzymes and proteins can also disrupt cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Copper;2-azanidylethylazanide and Analogous Complexes
Compound Metal Ion Ligand Structure Coordination Geometry Stability & Reactivity Applications References
This compound Cu²⁺ 2-azanidylethylazanide Likely octahedral High thermal stability* Catalysis, polymers
Cobalt;2-azanidylethylazanide Co²⁺ 2-azanidylethylazanide Octahedral Moderate solubility in polar solvents Not reported
[Cu(HLPz)Cl]n Cu²⁺ Pyridylalkylamide 1D polymeric chain Air-stable, redox-active Coordination polymers
Copper(II)-hydrazone complexes Cu²⁺ Substituted hydrazones Square planar/tetrahedral Antitumor activity Biomedical applications
Platinum;2-azanidylethylazanide dihydrate Pt²⁺ 2-azanidylethylazanide Not reported Enhanced hydrolytic stability* Potential catalysis

*Inferred from ligand behavior in analogous systems.

Key Findings from Comparative Studies

Ligand Flexibility and Metal Specificity: The 2-azanidylethylazanide ligand demonstrates versatility, coordinating to both Cu²⁺ and Co²⁺ with similar geometries. Platinum analogs (e.g., platinum;2-azanidylethylazanide dihydrate) show superior hydrolytic stability, likely due to the inert nature of Pt²⁺, making them suitable for aqueous-phase catalysis .

Electronic and Redox Behavior: this compound is expected to display redox activity similar to [Cu(HLPz)Cl]n, a 1D polymer with a Cu₂Cl₂ core.

Polymeric copper complexes (e.g., [Cu(HLPz)Cl]n) underscore the role of ligand design in achieving structural dimensionality, suggesting that 2-azanidylethylazanide could enable novel metal-organic frameworks (MOFs) .

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